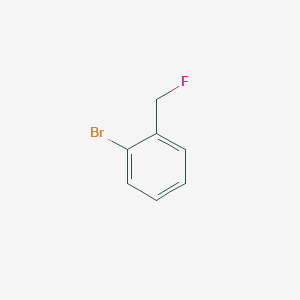

2-Bromobenzyl fluoride

概要

説明

2-Bromobenzyl fluoride is a chemical substance that has gained significant attention as a potent reagent in synthetic organic chemistry. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . The enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis

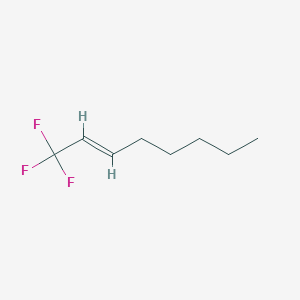

The molecular formula of 2-Bromobenzyl fluoride is C7H6BrF . The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride have been investigated using gas electron diffraction data .Chemical Reactions Analysis

Fluorine-containing compounds have been synthesized through various reactions, including a high-temperature synthesis for the deprotection of a CF2H group, Ruppert–Prakash reactions for the perfluoroalkylation of benzaldehyde as a model substrate, and the C–H arylation of furan with a trifluoromethylated aryldiazonium salt .Physical And Chemical Properties Analysis

Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility .科学的研究の応用

Fluorescent Probes

2-Bromobenzyl fluoride can be used in the design and synthesis of fluorescent probes . These probes are initially non-fluorescent but undergo a Si–O bond breakage in the presence of fluoride ions, resulting in the formation of a larger conjugated system and subsequent fluorescence emission . The probe exhibits superior selectivity and sensitivity towards fluoride ions, with a detection limit of 0.35 µM .

Cellular Imaging

The fluorescent probes synthesized using 2-Bromobenzyl fluoride can be used for cellular imaging . Cellular imaging experiments have demonstrated the probe’s effectiveness in recognizing fluoride ions within HepG2 cells .

Biomedical Applications

Fluorescent probes and functional materials developed using 2-Bromobenzyl fluoride have potential applications in the biomedical field . These applications could include disease diagnosis, drug delivery, and therapeutic interventions .

Upconversion Nanoparticles

2-Bromobenzyl fluoride can be used in the synthesis of Yb-based fluoride upconversion nanoparticles . These nanoparticles facilitate the utilization of excitation light and promote energy transfer to upconverting activators, which contributes to a significant enhancement of upconversion luminescence .

Optogenetics

Yb-based upconversion nanoparticles synthesized using 2-Bromobenzyl fluoride play important roles in emerging applications such as optogenetics . Optogenetics is a biological technique that involves the use of light to control cells in living tissue .

Biodetection

Yb-based upconversion nanoparticles synthesized using 2-Bromobenzyl fluoride can also be used in biodetection . This involves the detection, tracking, and analysis of biological substances .

Upconversion Lasing

Another application of Yb-based upconversion nanoparticles synthesized using 2-Bromobenzyl fluoride is in upconversion lasing . This is a process where the medium absorbs two or more photons and then re-emits light at a shorter wavelength .

作用機序

Target of Action

The primary target of 2-Bromobenzyl fluoride is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

2-Bromobenzyl fluoride interacts with its targets through two main mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a hydrogen atom at the benzylic position is replaced by a bromine atom, forming a brominated compound . In nucleophilic substitution, a nucleophile replaces the bromine atom at the benzylic position .

Biochemical Pathways

The biochemical pathways affected by 2-Bromobenzyl fluoride are primarily related to the synthesis of various organic compounds . The bromination and substitution reactions catalyzed by 2-Bromobenzyl fluoride can lead to the formation of a wide range of brominated and substituted aromatic compounds . These compounds can serve as intermediates in various biochemical pathways, contributing to the synthesis of complex organic molecules.

Result of Action

The molecular and cellular effects of 2-Bromobenzyl fluoride’s action primarily involve changes in the chemical structure of target molecules . By introducing bromine atoms or facilitating the substitution of other groups at the benzylic position, 2-Bromobenzyl fluoride can significantly alter the properties of the target molecules, potentially affecting their reactivity, stability, and interactions with other molecules.

Action Environment

The action, efficacy, and stability of 2-Bromobenzyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of 2-Bromobenzyl fluoride and its targets, potentially influencing the rate and outcome of the reactions . Additionally, the presence of other reactive species in the environment can also impact the reactions catalyzed by 2-Bromobenzyl fluoride.

Safety and Hazards

2-Bromobenzyl fluoride should be handled with care to avoid personal contact, including inhalation . It is combustible and poses a slight fire hazard when exposed to heat or flame . It should be used in a well-ventilated area and contact with oxidizing agents should be avoided as ignition may result .

将来の方向性

Fluorine has proven to be remarkably successful, and most drug development programs will at least explore fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .

特性

IUPAC Name |

1-bromo-2-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIXPTNTJSUTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzyl fluoride | |

CAS RN |

446-47-9 | |

| Record name | 1-bromo-2-(fluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

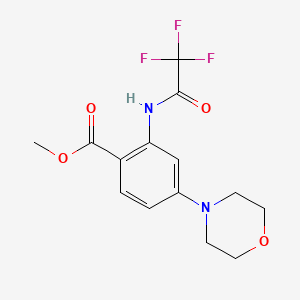

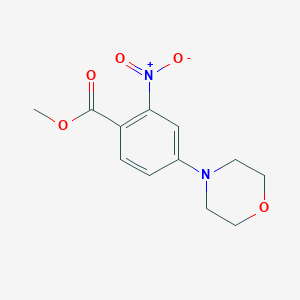

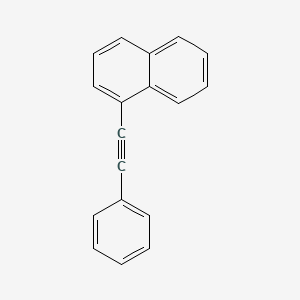

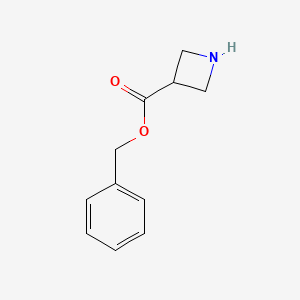

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)

![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)